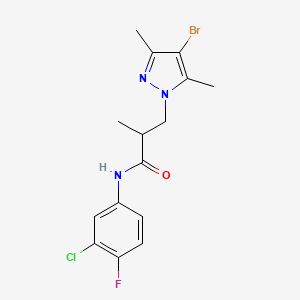
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methylpropanamide is a synthetic organic compound It features a pyrazole ring substituted with bromine and methyl groups, and an amide linkage to a chlorofluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methylpropanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: Starting from a suitable precursor, such as a diketone, the pyrazole ring can be formed through cyclization reactions.
Bromination and methylation: The pyrazole ring can be selectively brominated and methylated using appropriate reagents like bromine and methyl iodide.
Amide bond formation: The final step involves coupling the substituted pyrazole with 3-chloro-4-fluoroaniline under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrazole ring.
Reduction: Reduction reactions could target the bromine or the amide group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the bromine or chlorine positions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium hydride or alkyl halides for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could yield dehalogenated products.
Scientific Research Applications
Chemistry
Synthesis of novel compounds:
Biology
Biological activity studies: The compound may be investigated for its biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug development: Potential use as a lead compound for developing new pharmaceuticals.
Industry
Agrochemicals: Possible applications as a pesticide or herbicide.
Materials science: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methylpropanamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromo-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methylpropanamide
- 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-fluorophenyl)-2-methylpropanamide
Uniqueness
The uniqueness of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methylpropanamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the pyrazole ring, may confer unique properties compared to similar compounds.
Properties
Molecular Formula |
C15H16BrClFN3O |
|---|---|
Molecular Weight |
388.66 g/mol |
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C15H16BrClFN3O/c1-8(7-21-10(3)14(16)9(2)20-21)15(22)19-11-4-5-13(18)12(17)6-11/h4-6,8H,7H2,1-3H3,(H,19,22) |
InChI Key |
DMNFBICSSWEMEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C(=O)NC2=CC(=C(C=C2)F)Cl)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















